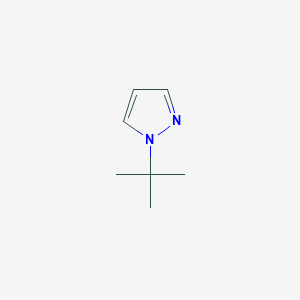
1-Tert-butyl-1H-pyrazole
Cat. No. B169319
Key on ui cas rn:
15754-60-6
M. Wt: 124.18 g/mol
InChI Key: QUSOBKIKODRYSH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US08633319B2
Procedure details


To a mixture of 1,1,3,3-tetramethoxypropane (3.82 kg, 23.27 mol) and tert-butylhydrazine hydrochloride (2.9 kg, 23.27 mol) in ethanol (24.54 kg), conc HCl (4.72 kg, 46.55 mol) was added, keeping the temperature below 50° C. The reaction mixture was then rapidly heated to reflux. After ca. 2 h the reaction was sampled and analysed by NMR. Pass criteria was <3.0% starting material remaining. On receipt of a pass result the solution is cooled, diluted with water (8.29 kg) and evaporated in vacuo (T<50° C., p<−0.08 MPa) until approximately all of the original ethanol was removed. The solution was basified with 10M NaOH(aq), extracted with EtOAc (11.11 kg×2) and the organic phase washed with saturated ammonium chloride solution (4.3 ml/g×2) and brine (4.3 ml/g), then evaporated to give the title compound (2.08 kg, 72% yield) as a brown liquid (GC purity 99.70% a/a).





Name
Yield
72%
Identifiers


|
REACTION_CXSMILES
|
CO[CH:3](OC)[CH2:4][CH:5](OC)OC.Cl.[C:13]([NH:17][NH2:18])([CH3:16])([CH3:15])[CH3:14].Cl>C(O)C.O>[CH3:14][C:13]([N:17]1[CH:5]=[CH:4][CH:3]=[N:18]1)([CH3:16])[CH3:15] |f:1.2|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
3.82 kg
|
|
Type
|
reactant
|
|
Smiles
|
COC(CC(OC)OC)OC
|
|
Name
|
|
|
Quantity
|
2.9 kg
|
|
Type
|
reactant
|
|
Smiles
|
Cl.C(C)(C)(C)NN
|
|
Name
|
|
|
Quantity
|
4.72 kg
|
|
Type
|
reactant
|
|
Smiles
|
Cl
|
|
Name
|
|
|
Quantity
|
24.54 kg
|
|
Type
|
solvent
|
|
Smiles
|
C(C)O
|
Step Two
|
Name
|
|
|
Quantity
|
8.29 kg
|
|
Type
|
solvent
|
|
Smiles
|
O
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


ADDITION
|
Type
|
ADDITION
|
|
Details
|
was added
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the temperature below 50° C
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
The reaction mixture was then rapidly heated to reflux
|
ALIQUOT
|
Type
|
ALIQUOT
|
|
Details
|
After ca. 2 h the reaction was sampled
|
|
Duration
|
2 h
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
On receipt of a pass result the solution
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
is cooled
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
evaporated in vacuo (T<50° C., p<−0.08 MPa) until approximately all of the original ethanol
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
was removed
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
extracted with EtOAc (11.11 kg×2)
|
WASH
|
Type
|
WASH
|
|
Details
|
the organic phase washed with saturated ammonium chloride solution (4.3 ml/g×2) and brine (4.3 ml/g)
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
evaporated
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
CC(C)(C)N1N=CC=C1
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 2.08 kg | |
| YIELD: PERCENTYIELD | 72% | |
| YIELD: CALCULATEDPERCENTYIELD | 72% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
